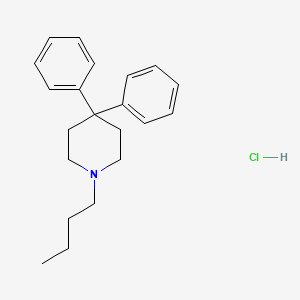
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry, where it is used as a building block for the synthesis of various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, often catalyzed by metal complexes such as Cp*Ir . Another common method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions, which allow for the efficient and scalable synthesis of these compounds. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup provides enantioenriched α-substituted piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidine, 1-butyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain receptor sites, thereby inhibiting the biological activity of endogenous ligands . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-diphenyl-3-butenyl)piperidine hydrochloride
- 1,1-Diphenyl-4-piperidino-1-butanol Hydrochloride
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its butyl and diphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug design and development .
Properties
CAS No. |
91075-45-5 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-butyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-3-16-22-17-14-21(15-18-22,19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13H,2-3,14-18H2,1H3;1H |
InChI Key |
XXWXBLGNLDVIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















